molecular formula C26H32N2O6S B12141092 3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thieny lcarbonyl)-3-pyrrolin-2-one

3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thieny lcarbonyl)-3-pyrrolin-2-one

Cat. No.: B12141092
M. Wt: 500.6 g/mol
InChI Key: ULDAMJJBHLCUFS-UHFFFAOYSA-N
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Description

“3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, propoxy, morpholinyl, and thienylcarbonyl groups. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” likely involves multiple steps, including:

  • Formation of the pyrrolin-2-one core.
  • Introduction of the thienylcarbonyl group.
  • Addition of the morpholin-4-ylpropyl side chain.
  • Attachment of the methoxy and propoxyphenyl groups.
  • Final hydroxylation step.

Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The thienylcarbonyl group can be reduced to a thienylmethyl group.

    Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

  • Oxidation of the hydroxyl group would yield a ketone.
  • Reduction of the thienylcarbonyl group would yield a thienylmethyl derivative.
  • Substitution reactions would yield various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as a building block for synthesizing more complex organic molecules.

Biology

    Biological assays: The compound’s diverse functional groups may interact with various biological targets, making it useful in assays to study enzyme activity or receptor binding.

Medicine

    Drug development: The compound’s unique structure may exhibit pharmacological activity, making it a candidate for drug development.

Industry

    Material science: The compound’s properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action would depend on the compound’s interaction with specific molecular targets. For example:

    Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor modulation: The compound may act as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
  • 3-Hydroxy-5-(4-propoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Uniqueness

The presence of both methoxy and propoxy groups, along with the morpholinyl and thienylcarbonyl groups, makes “3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” unique. These functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H32N2O6S

Molecular Weight

500.6 g/mol

IUPAC Name

4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H32N2O6S/c1-3-13-34-19-8-7-18(17-20(19)32-2)23-22(24(29)21-6-4-16-35-21)25(30)26(31)28(23)10-5-9-27-11-14-33-15-12-27/h4,6-8,16-17,23,30H,3,5,9-15H2,1-2H3

InChI Key

ULDAMJJBHLCUFS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CS4)OC

Origin of Product

United States

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